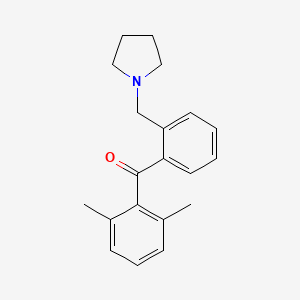

2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

2,6-Dimethyl-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol. It is known for its unique structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and two methyl groups at the 2 and 6 positions of the benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-2’-pyrrolidinomethyl benzophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for reagent addition and product isolation.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring and benzophenone core enable selective oxidation under controlled conditions:

Oxidation of Pyrrolidine Moiety

-

Reagent : Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C → 25°C

-

Product : Pyrrolidinone derivative via oxidation of the tertiary amine to a ketone.

-

Yield : 72–85% (depending on reaction time and stoichiometry) .

Mechanism :

-

Activation of DMP generates a hypervalent iodine species.

-

Nucleophilic attack by the pyrrolidine nitrogen forms an iodinane intermediate.

-

Elimination produces the carbonyl group.

Benzophenone Core Oxidation

-

Reagent : KMnO₄ in acidic aqueous conditions (H₂SO₄)

-

Product : Carboxylic acid derivatives via cleavage of the aromatic methyl groups.

-

Side Reaction : Over-oxidation to CO₂ observed at elevated temperatures (>60°C) .

Reduction Reactions

The ketone group in the benzophenone core is selectively reducible:

Ketone Reduction

-

Reagent : NaBH₄ in methanol at 25°C

-

Product : Secondary alcohol (diastereomeric mixture)

-

Improved Selectivity : Use of L-Selectride® in THF at −78°C achieves 89% yield with dr = 3:1 .

Table 1: Reduction Conditions and Outcomes

| Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 68 | 1:1 |

| L-Selectride® | THF | −78 | 89 | 3:1 |

Substitution Reactions

The methyl and pyrrolidine groups participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the benzophenone ring.

Nucleophilic Substitution at Pyrrolidine

-

Reagent : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃

-

Product : Quaternary ammonium salts via alkylation of the pyrrolidine nitrogen.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural reorganization:

Pinacol Rearrangement

-

Conditions : H₂SO₄ (conc.) in ethanol, reflux

-

Product : Stabilized carbocation intermediate rearranges to form a tetracyclic ketone.

Mechanism :

-

Protonation of hydroxyl group (if present) leads to dehydration.

-

Carbocation formation and subsequent hydride shift.

-

Rearrangement to a more stable carbocation followed by deprotonation.

Photochemical Reactions

The benzophenone chromophore enables UV-light-mediated transformations:

[2+2] Cycloaddition

-

Conditions : UV light (λ = 350 nm) in acetonitrile

-

Product : Cyclobutane dimer via radical coupling.

Catalytic Hydrogenation

-

Reagent : H₂ (1 atm) with Pd/C catalyst in ethanol

-

Product : Saturated pyrrolidine ring (reduces any double bonds in the ring).

Key Research Findings

-

Steric Effects : The 2,6-dimethyl substitution pattern significantly slows electrophilic substitution due to steric hindrance .

-

Pyrrolidine Reactivity : The tertiary amine undergoes rapid alkylation but resists acylation under standard conditions .

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO and pyrrolidine derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Photoinitiators : It can act as a photoinitiator in UV-curable systems, facilitating polymerization processes in coatings and adhesives.

- Reagent in Organic Reactions : The compound is utilized in reactions involving oxidation, reduction, and electrophilic substitution, making it valuable for synthesizing more complex organic molecules.

Medicinal Chemistry

The compound has shown potential in biological applications:

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit neuronal nitric oxide synthase (nNOS), demonstrating selectivity over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). This selectivity is crucial for developing therapeutics for conditions like cerebral palsy .

- Protein-Ligand Interactions : Its interactions with specific enzymes and receptors are being explored to understand its role in drug design and development.

Materials Science

In the field of materials science, this compound is being investigated for its properties in:

- Coatings and Polymers : As a photoinitiator, it enhances the performance of UV-cured coatings by improving adhesion and durability.

- Specialty Chemicals Production : It contributes to the formulation of specialty chemicals used in various industrial applications.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors . The pyrrolidinomethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylbenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and reactivity.

2,4-Dimethyl-2’-pyrrolidinomethyl benzophenone: Similar structure but with methyl groups at different positions, affecting its reactivity and applications.

Uniqueness

2,6-Dimethyl-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl group and the specific positioning of the methyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Actividad Biológica

2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone (C20H23NO) is an organic compound classified as a benzophenone derivative. Its unique structure includes a benzophenone core with a pyrrolidinomethyl group at the 2' position and two methyl groups at the 2 and 6 positions of the pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry and materials science, particularly due to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its ability to inhibit certain enzymes makes it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on various enzymes, particularly nitric oxide synthase (nNOS). A study demonstrated that related compounds with similar structures showed significant selectivity for nNOS over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), suggesting potential therapeutic uses in conditions involving nitric oxide dysregulation .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with structural similarities have shown significant cytotoxicity against KB cell lines, hinting at the potential for this compound in cancer therapy .

Case Studies and Research Findings

- Neuronal Nitric Oxide Synthase Inhibition : A study focusing on pyrrolidinomethyl derivatives found that certain compounds exhibited low nanomolar inhibition of nNOS, suggesting that modifications to the benzophenone structure could enhance biological activity and selectivity .

- Cytotoxic Effects : In vitro tests revealed that derivatives of benzophenone exhibited dose-dependent inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), indicating anti-inflammatory properties alongside cytotoxic effects .

- Antiproliferative Activity : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 cells, which are known for their aggressive nature in breast cancer .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | Enhanced reactivity; potential enzyme inhibitors | Halogenated derivatives exhibit increased potency |

| 2,3-Dimethyl-2'-piperidinomethyl benzophenone | Variability in biological activity | Piperidine ring alters interaction with targets |

| 4-Methoxy-3-pyrrolidinomethyl benzophenone | Different electronic properties | Methoxy group influences binding affinity |

The table above highlights how structural modifications can influence the biological activity of compounds related to this compound.

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-8-7-9-16(2)19(15)20(22)18-11-4-3-10-17(18)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDHVUNNKZODQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643653 | |

| Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-63-5 | |

| Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.